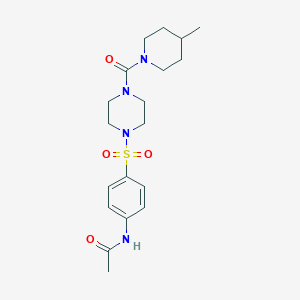
N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide, also known as MPSP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Biologically Active Derivatives : A study reported the synthesis of N-aryl/aralkyl substituted derivatives with a piperidine moiety, demonstrating promising activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, highlighting their potential in therapeutic applications (Khalid et al., 2014).
Chemokine CCR5 Antagonists : Novel 4-aminopiperidine derivatives were identified as potent chemokine CCR5 antagonists, useful in treating HIV infection and autoimmune diseases, showcasing the compound's relevance in disease management (Expert Opinion on Therapeutic Patents, 2003).
Anticancer and Antimicrobial Applications : Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide showed significant antibacterial, antifungal, and anthelmintic activity, in addition to applications in latent fingerprint analysis, indicating their potential in medical and forensic fields (Khan et al., 2019).
Anti-Cancer Agents : Ethacrynic acid derivatives containing sulfonamides linked via piperazine showed potent anti-proliferative activity against cancer cell lines, demonstrating the compound's potential as anti-cancer agents (El Abbouchi et al., 2020).
Isoxazole Compounds with Antitumor Activities : Synthesis of novel isoxazole compounds incorporating a piperazine moiety revealed better anti-tumor activities, emphasizing the compound's utility in cancer research (Qi Hao-fei, 2011).
Mécanisme D'action
Target of Action
A structurally similar compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, has been reported to inhibit acetylcholinesterase (ache) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission.
Mode of Action
Based on the similar compound mentioned above, it can be hypothesized that n-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide might interact with ache, inhibiting its activity and thereby increasing the concentration of acetylcholine in the synaptic cleft .
Analyse Biochimique
Biochemical Properties
N-(4-((4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl)sulfonyl)phenyl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways . The interaction with tyrosine kinases occurs through binding to the active site of the enzyme, leading to inhibition of its activity. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .
Cellular Effects
This compound has been observed to influence various cellular processes, including cell signaling, gene expression, and cellular metabolism. This compound can modulate cell signaling pathways by inhibiting tyrosine kinases, leading to altered phosphorylation states of downstream signaling molecules . This inhibition can result in changes in gene expression, affecting the transcription of genes involved in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of tyrosine kinases, inhibiting their activity and preventing the phosphorylation of downstream signaling molecules . The inhibition of tyrosine kinases leads to changes in the phosphorylation state of proteins involved in cell signaling pathways, ultimately affecting gene expression and cellular function. Additionally, this compound can interact with DNA, influencing gene transcription and expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of tyrosine kinases and prolonged effects on cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tyrosine kinases and modulate cell signaling pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, and further increases in dosage do not result in additional benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations, including oxidation and conjugation reactions . The metabolites of this compound can influence metabolic flux and alter the levels of specific metabolites within cells . The interaction with metabolic enzymes can also affect the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, facilitated by specific transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its binding affinity to plasma proteins, which can modulate its bioavailability and therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and influence gene expression . Additionally, its presence in the cytoplasm can affect cytoplasmic signaling pathways and metabolic processes .
Propriétés
IUPAC Name |
N-[4-[4-(4-methylpiperidine-1-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4S/c1-15-7-9-21(10-8-15)19(25)22-11-13-23(14-12-22)28(26,27)18-5-3-17(4-6-18)20-16(2)24/h3-6,15H,7-14H2,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIDCIDTILZFEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[3-(4-acetyl-3,5-dimethyl-1-pyrazolyl)-2-hydroxypropyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one](/img/structure/B497023.png)
![9-[3-(1H-benzotriazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B497024.png)
![1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol](/img/structure/B497025.png)
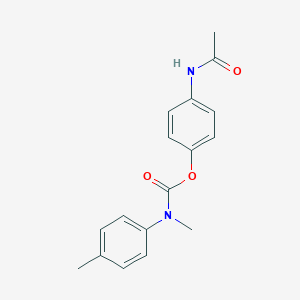
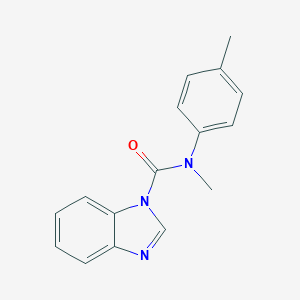
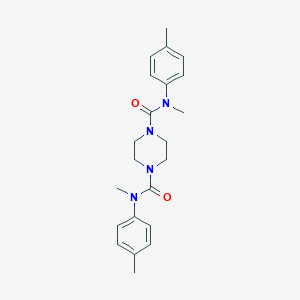
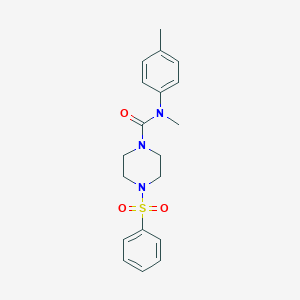
![1-(1H-1,2,3-benzotriazol-1-yl)-3-[4-(1,3,4-oxadiazol-2-yl)phenoxy]-2-propanol](/img/structure/B497035.png)
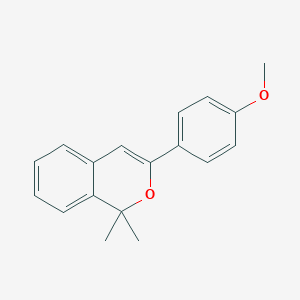


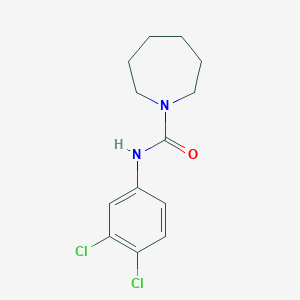
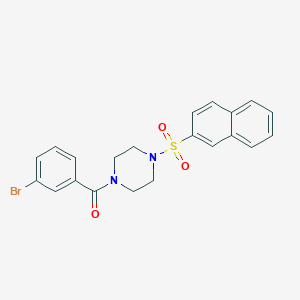
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B497043.png)